

# N-benzylideneaniline synthesis and characterization

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## Compound of Interest

Compound Name: *N*-Benzylideneaniline

Cat. No.: B15585371

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An In-depth Technical Guide to the Synthesis and Characterization of **N-Benzylideneaniline**

## Introduction

**N-benzylideneaniline**, a Schiff base, is a significant intermediate in organic synthesis with applications in the creation of various biologically active compounds and as a ligand in coordination chemistry.<sup>[1][2]</sup> Its synthesis involves the condensation reaction between benzaldehyde and aniline.<sup>[1]</sup> The formation of **N-benzylideneaniline** occurs through a nucleophilic addition-elimination mechanism where the nitrogen atom of aniline attacks the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the imine product.<sup>[1]</sup>

## Synthesis of N-Benzylideneaniline

The synthesis of **N-benzylideneaniline** is a well-established reaction that can be performed under various conditions, including conventional methods in a solvent, under reflux, and through more environmentally friendly "green" chemistry approaches.

## Experimental Protocols

**Protocol 1: Conventional Synthesis at Room Temperature** This standard method provides a high yield of **N-benzylideneaniline**.<sup>[1][3]</sup>

- Materials: Freshly distilled benzaldehyde, freshly distilled aniline, 95% ethanol.<sup>[1][3]</sup>

- Apparatus: A 500-mL three-necked, round-bottomed flask with a mechanical stirrer, a 600-mL beaker, and a Büchner funnel.<sup>[1][3]</sup>
- Procedure:
  - In the flask, place 106 g (1 mole) of benzaldehyde.<sup>[3]</sup>
  - With rapid stirring, add 93 g (1 mole) of aniline. A reaction with heat evolution and water separation will occur within seconds.<sup>[3]</sup>
  - Let the mixture stand for 15 minutes.<sup>[3][4]</sup>
  - Pour the mixture into 165 cc of 95% ethanol in the beaker while stirring vigorously.<sup>[3]</sup>
  - Allow the mixture to stand at room temperature for 10 minutes, then place it in an ice-water bath for 30 minutes to facilitate crystallization.<sup>[3][4]</sup>
  - Collect the solid product by suction filtration, press it to remove excess solvent, and air-dry.<sup>[1][3]</sup>

Protocol 2: Synthesis under Reflux This method involves heating the reaction mixture to ensure completion.

- Materials: Benzaldehyde, aniline, absolute ethanol.<sup>[5]</sup>
- Apparatus: A 250-mL round-bottom flask with a magnetic stirrer, thermometer, and reflux condenser.<sup>[5]</sup>
- Procedure:
  - Mix equimolar amounts of benzaldehyde (10.143 mL, 1.025 mmol) and aniline (9.099 mL, 1.010 mmol) in the flask with rapid stirring for 2 minutes.<sup>[5]</sup>
  - Heat the mixture to 80°C and reflux for four hours.<sup>[2][5]</sup>
  - After reflux, pour the hot mixture with fast stirring into a beaker containing 16.5 mL of absolute ethanol.<sup>[2][5]</sup>

- Induce crystallization by placing the mixture in an ice bath for 30 minutes.[2][5]
- Collect the solid product by filtration and dry it in a desiccator.[5]

Protocol 3: Green Synthesis (Solvent-Free) This eco-friendly protocol avoids the use of solvents and high temperatures.[1][6]

- Materials: Aniline, benzaldehyde,  $\text{FeSO}_4$  (catalyst).[1]
- Apparatus: Mortar and pestle.[1]
- Procedure:
  - Place equimolar quantities of aniline and benzaldehyde in a mortar.[1]
  - Add 0.1%  $\text{FeSO}_4$  as a catalyst.[1]
  - Mix for approximately 2 minutes, during which a solid product and water will form.[1]
  - The crude product can be purified by recrystallization from ethanol.[7] Another green synthesis approach uses Kinnow peel powder as a catalyst, achieving an 85% yield in 3 minutes at room temperature.[8]

## Data Presentation: Synthesis Parameters

Parameter	Protocol 1: Conventional[3][4]	Protocol 2: Reflux[5]	Protocol 3: Green Chemistry[1][6][8]
Benzaldehyde	1.0 mole (106 g)	1.025 mmol (10.143 mL)	Equimolar
Aniline	1.0 mole (93 g)	1.010 mmol (9.099 mL)	Equimolar
Solvent	95% Ethanol (165 cc)	None initially, then Absolute Ethanol (16.5 mL) for crystallization	None (Solvent-free)
Catalyst	None	None	0.1% FeSO <sub>4</sub> or Kinnow peel powder
Reaction Time	15 minutes	4 hours	2-3 minutes
Temperature	Room Temperature, then ice bath	80°C	Room Temperature
Yield	84–87%	84%	~85%
Melting Point	51-52°C	56.2°C	Not specified

## Purification by Recrystallization

The most common method for purifying crude **N-benzylideneaniline** is recrystallization, typically from aqueous ethanol.[9][10] This process removes unreacted starting materials and by-products.[10]

## Experimental Protocol: Recrystallization

- Materials: Crude **N-benzylideneaniline**, 85% ethanol, ice-cold 95% ethanol.[9]
- Apparatus: Erlenmeyer flasks, hot plate, Büchner funnel, ice-water bath.[9]
- Procedure:
  - Place the crude product in an Erlenmeyer flask.[9]

- Add a minimum amount of hot 85% ethanol to just dissolve the solid.<sup>[9]</sup>
- If insoluble impurities are present, perform a hot filtration.<sup>[9]</sup>
- Allow the solution to cool slowly to room temperature to form large, pure crystals.<sup>[9]</sup>
- Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.<sup>[9]</sup>
- Collect the purified crystals by vacuum filtration.<sup>[9]</sup>
- Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove residual soluble impurities.<sup>[9]</sup>
- Air-dry the purified crystals. The expected melting point of pure **N-benzylideneaniline** is in the range of 49-54°C.<sup>[9][11][12]</sup>

## Characterization

The structure and purity of the synthesized **N-benzylideneaniline** are confirmed using various spectroscopic techniques.

### Infrared (IR) Spectroscopy

The IR spectrum of **N-benzylideneaniline** provides key information about its functional groups. The most characteristic absorption is the stretching vibration of the C=N (azomethine) group, which appears as a strong band.<sup>[2][5][13]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the molecular structure in solution.<sup>[14][15]</sup> The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

### Mass Spectrometry (MS)

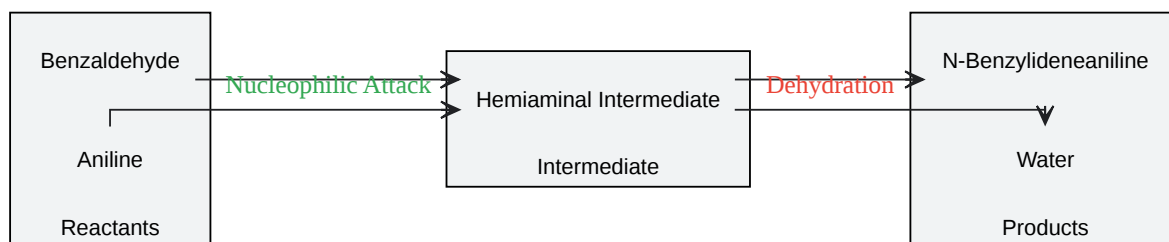
Mass spectrometry is used to determine the molecular weight of **N-benzylideneaniline** and to study its fragmentation pattern.

## Data Presentation: Characterization Data

Technique	Observation	Interpretation	Reference(s)
Melting Point	51-54 °C	A sharp melting point in this range indicates high purity.	[11][12][16]
IR Spectroscopy	Strong absorption at ~1625-1629 cm <sup>-1</sup>	C=N (azomethine) stretching vibration.	[5][13][17]
Absorption at ~3060 cm <sup>-1</sup>	Aromatic C-H stretching.	[5]	
Absorption at ~1191 cm <sup>-1</sup>	Ar-N stretching.	[5]	
<sup>1</sup> H NMR	Singlet at δ ~10.0 ppm (in DMSO) or ~8.4 ppm (in CDCl <sub>3</sub> )	Azomethine proton (-CH=N-).	[5][17]
	Multiplet at δ ~6.5-8.6 ppm (in DMSO) or ~7.1-7.9 ppm (in CDCl <sub>3</sub> )	10 aromatic protons.	[5][17]
<sup>13</sup> C NMR	Signal at δ ~193.7 ppm (in DMSO)	Azomethine carbon (CH=N).	[5][17]
	Signals between δ ~116-152 ppm (in DMSO)	Aromatic carbons.	[5][17]
Mass Spec (EI)	Molecular ion peak at m/z 181	Corresponds to the molecular weight of N-benzylideneaniline (C <sub>13</sub> H <sub>11</sub> N).	[17]
	Fragment ion at m/z 180	Loss of a hydrogen atom.	[17]
	Fragment ion at m/z 77	Phenyl cation.	[17]

## Visualizations

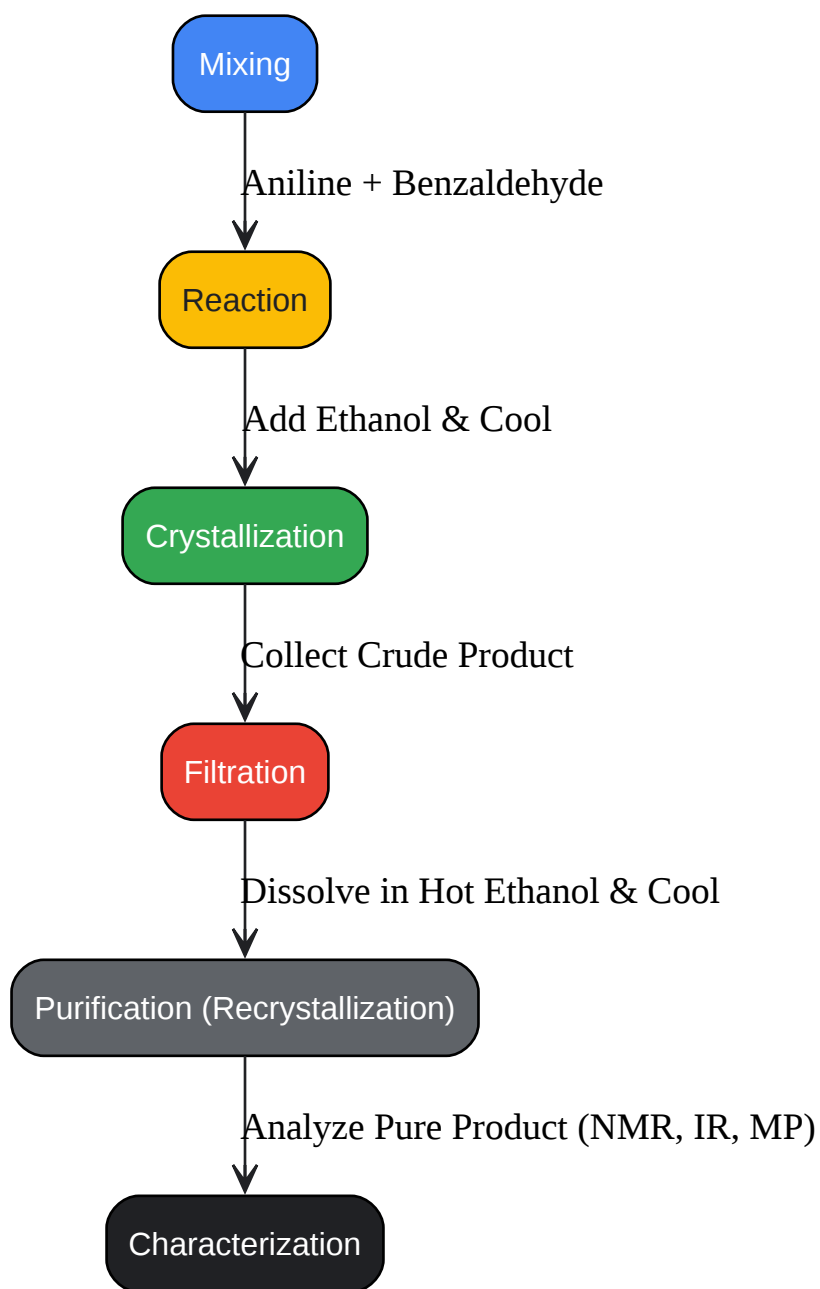
### Reaction Mechanism and Experimental Workflow



Reaction mechanism for N-benzylideneaniline synthesis.

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Caption: Reaction mechanism for **N-benzylideneaniline** synthesis.



General experimental workflow for N-benzylideneaniline synthesis.

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Caption: General experimental workflow for **N-benzylideneaniline** synthesis.

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